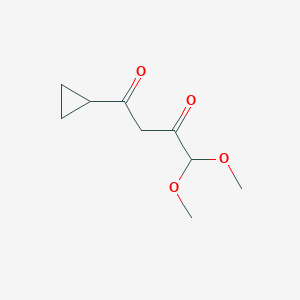

1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione

Description

1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione is a β-diketone derivative characterized by a cyclopropyl group at the 1-position and two methoxy substituents at the 4-position. These analogues are commercially available (e.g., from BLD Pharm and 河南赢创生物科技有限公司) and serve as key intermediates in medicinal chemistry, particularly in synthesizing heterocyclic scaffolds for bioactive molecules . The dimethoxy substituents in the target compound likely influence its electronic and steric properties, distinguishing it from fluorinated or alkyl-substituted counterparts.

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

1-cyclopropyl-4,4-dimethoxybutane-1,3-dione |

InChI |

InChI=1S/C9H14O4/c1-12-9(13-2)8(11)5-7(10)6-3-4-6/h6,9H,3-5H2,1-2H3 |

InChI Key |

ATIXBMOZXBHNKX-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)CC(=O)C1CC1)OC |

Origin of Product |

United States |

Preparation Methods

Acylation of Cyclopropyl Ketones

- Reaction Principle : Cyclopropyl ketones undergo acylation with esters of acetic acid, typically in the presence of alkali metal alcoholates (e.g., sodium or potassium alkoxides).

- Conditions : The reaction is generally conducted at relatively low temperatures to enhance yield and reduce side reactions.

- Outcome : This method yields this compound with good purity and reactivity for further transformations.

Alternative Synthetic Route via Ring-Closure Reaction

A closely related preparation method, though described for a similar cyclopropyl-containing intermediate (1,1-cyclopropane dimethanol), provides insights into efficient ring-closure strategies that might be adapted for the synthesis of this compound.

- Starting Materials : Organic dihalides such as dibromoneopentyl glycol or dichloro derivatives.

- Reducing Agents : Zinc powder (preferably 320 mesh), iron powder, or nickel powder can be used, with zinc powder being favored for its reactivity and availability.

- Solvent : Alcoholic solvents such as ethanol, methanol, or propanol are employed.

- Reaction Conditions :

- Molar ratios of organic dihalide : reductive agent : solvent are typically 1 : 1–1.5 : 10–50, with a preferred ratio of 1 : 1.2 : 40.

- Temperature range is from 25°C to 100°C, optimally around 60–65°C.

- Reaction time ranges from 2 to 8 hours, with 6 hours being preferred.

- Post-Reaction Processing :

- After ring-closure, ammonia is introduced for solid-liquid separation at 0–50°C (preferably 20°C) for 1–6 hours (preferably 3 hours).

- Filtration and distillation/rectification follow to purify the product.

- Yields and Purity :

- Yields reach up to 92–93%.

- Purity of the product exceeds 98% as confirmed by gas chromatography.

This method is noted for its simplicity, safety, and high efficiency, making it suitable for scale-up in industrial settings.

Comparative Data Table of Preparation Parameters

| Parameter | Acylation Method | Ring-Closure Method (Adapted) |

|---|---|---|

| Starting Materials | Cyclopropyl ketones, acetic acid esters | Organic dihalides (e.g., dibromoneopentyl glycol) |

| Reducing Agent/ Catalyst | Alkali metal alcoholates | Zinc powder (preferably 320 mesh), iron, nickel |

| Solvent | Alcoholates (alkali metal alcoholates) | Alcoholic solvents (ethanol preferred) |

| Temperature Range | Low temperature (not specified exactly) | 25–100°C (optimum ~60–65°C) |

| Reaction Time | Not explicitly specified | 2–8 hours (optimal 6 hours) |

| Post-Reaction Treatment | Not detailed | Ammonia treatment for solid-liquid separation, filtration, rectification |

| Yield | High, but exact values not specified | 89–93% |

| Product Purity (GC content) | Not specified | >98% |

| Scalability | Suitable for lab scale | Demonstrated at 2000L scale with consistent yield and purity |

Research Discoveries and Analytical Insights

- The diketone moiety in this compound allows for versatile chemical transformations such as nucleophilic additions and condensations, which are valuable for synthesizing derivatives with potential biological activities.

- Studies on similar diketones suggest applications in catalyst development and agrochemical synthesis due to their reactive carbonyl functionalities.

- The ring-closure method using zinc powder and alcoholic solvents is noted for its operational safety and environmental friendliness compared to traditional methods involving toxic solvents or unstable reducing agents.

- Analytical techniques such as gas chromatography and mass spectrometry confirm the high purity and identity of the synthesized compound, supporting the robustness of the preparation protocols.

Summary and Professional Perspectives

The preparation of this compound is well-established through acylation of cyclopropyl ketones and can be efficiently adapted using ring-closure reactions of organic dihalides with reductive agents in alcoholic media. The latter method offers advantages in safety, yield, and scalability, making it attractive for industrial synthesis. The compound’s unique structure and reactive diketone groups continue to attract research interest for applications in synthetic organic chemistry and potential pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione involves its interaction with specific molecular targets and pathways. The cyclopropyl group and methoxy substituents play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison in Cyclopropyl Dione Derivatives

Lipophilicity and Solubility

Lipophilicity (ClogP) and solubility are critical for bioavailability. In , piperazine-2,3-dione derivatives with lipophilic substituents showed improved ClogP values over unmodified piperazine. While exact data for the dimethoxy compound are unavailable, methoxy groups generally reduce lipophilicity compared to trifluoromethyl groups. The dimethoxy compound may exhibit enhanced aqueous solubility, making it preferable for formulations requiring hydrophilic properties.

Biological Activity

Overview

1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione is an organic compound characterized by its unique structural features, including a cyclopropyl group and two methoxy groups attached to a butane-1,3-dione backbone. Its molecular formula is C9H14O4, and it has garnered attention in various fields of scientific research due to its potential biological activities and interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C9H14O4 |

| Molecular Weight | 186.20 g/mol |

| IUPAC Name | This compound |

| InChI Key | ATIXBMOZXBHNKX-UHFFFAOYSA-N |

| Canonical SMILES | COC(C(=O)CC(=O)C1CC1)OC |

The biological activity of this compound is primarily attributed to its diketone functionality. The compound can interact with various biomolecules such as enzymes and receptors, leading to diverse biological effects. The presence of the cyclopropyl group and methoxy substituents enhances its binding affinity and specificity for these targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potential anticancer properties. For instance, studies have demonstrated that diketones can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have shown that this compound may inhibit the proliferation of certain cancer cell lines by interfering with their metabolic processes.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains. The mechanism underlying this activity could involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Study 1: Antitumor Activity

In a study conducted by Wang et al., the synthesis of this compound was explored for its potential as an anticancer agent. The results indicated that the compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The study utilized MTT assays to assess cell viability and concluded that the compound induces apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition in agar diffusion tests, suggesting its potential as a natural antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions including oxidation and substitution reactions. These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity or different chemical properties.

Common Reactions:

- Oxidation: Can yield corresponding carboxylic acids or ketones.

- Reduction: May produce alcohols or alkanes.

- Substitution: Methoxy groups can be replaced with other functional groups under specific conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione?

- Methodological Answer : The compound can be synthesized via enaminone intermediates under controlled conditions. For example, a reaction involving morpholine amides and propargylmagnesium bromide in dry acetonitrile, followed by reflux and purification via silica gel column chromatography (eluent: hexane/ethyl acetate, 3:1) . Key steps include monitoring reaction progress using TLC and ensuring anhydrous conditions to avoid side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

-

Melting Point : Validate against reported values (55°C, decomposition may occur at higher temps) .

-

Spectroscopy : Use / NMR to confirm cyclopropyl and trifluoromethyl groups. Mass spectrometry (EI-MS) can verify molecular weight (180.12 g/mol) .

-

Chromatography : HPLC with UV detection (λ = 210–250 nm) to assess purity (>98%) .

Key Physical Properties Value Reference Density 1.374 g/cm³ Boiling Point 178.4°C (760 mmHg) Vapor Pressure (25°C) 0.992 mmHg

Q. What storage conditions are critical for maintaining stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at ≤ -20°C to prevent degradation. Avoid exposure to moisture, as hydrolysis of the diketone moiety may occur. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR Discrepancies : Compare NMR chemical shifts with computational predictions (DFT calculations).

- Mass Spec : Use high-resolution MS (HRMS) to distinguish isotopic patterns of fluorine vs. other halogens .

- Collaborative Studies : Reference multi-laboratory data from authoritative databases (e.g., EPA/NIH Spectral Library) .

Q. What strategies optimize its use as a fluorinated building block in heterocyclic synthesis?

- Methodological Answer :

- Reactivity Screening : Test with nucleophiles (e.g., amines, hydrazines) under varying pH and solvents (DMF, THF).

- Mechanistic Probes : Use -labeling to track diketone ring-opening pathways .

- Byproduct Analysis : Employ GC-MS to identify trifluoroacetyl intermediates during condensation reactions .

Q. How can solvent effects influence its crystallization behavior?

- Methodological Answer :

- Solvent Screening : Test polar (acetonitrile) vs. nonpolar (hexane) systems. Crystallization in ethyl acetate/hexane mixtures yields needle-like crystals suitable for X-ray diffraction .

- Thermal Analysis : DSC scans (5–10°C/min) reveal polymorphic transitions; correlate with solubility parameters (Hansen solubility theory) .

Applications in Academic Research

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer : It serves as a trifluoromethylated precursor for:

- Antimicrobial Agents : Couple with thiazole rings via Hantzsch synthesis .

- Kinase Inhibitors : Functionalize via Suzuki-Miyaura cross-coupling to introduce aryl groups .

Q. How can researchers address discrepancies in CAS registry or aliases across databases?

- Methodological Answer :

- Cross-Referencing : Verify against PubChem (CID: 30923-69-4) and EPA/NIH databases .

- Alias Clarification : Note that "3-氯丁酸" ( ) is likely erroneous; confirm via structural analogs .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.